Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol is a chemical compound with the CAS number 824948-64-3. This compound is known for its unique structure, which includes an acetic acid moiety, a methylidene group, a trimethylsilyl group, and a but-3-yn-1-ol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol typically involves multiple steps. One common method includes the reaction of a trimethylsilyl-protected alkyne with an aldehyde, followed by the addition of acetic acid. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups involved. Its unique structure allows it to participate in multiple reaction pathways, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol include:
Indole derivatives: Known for their biological activities and applications in medicinal chemistry.
Trimethylsilyl-protected alkynes: Used in organic synthesis for their stability and reactivity.
Methylidene compounds: Studied for their unique chemical properties and reactivity.
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile. This makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
824948-64-3 |
---|---|
Molekularformel |
C10H18O3Si |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
acetic acid;2-methylidene-4-trimethylsilylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H14OSi.C2H4O2/c1-8(7-9)5-6-10(2,3)4;1-2(3)4/h9H,1,7H2,2-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
YYSBKANCTVQSKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[Si](C)(C)C#CC(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.